molecular formula C5BrCl2F3N2 B3032206 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine CAS No. 1240622-62-1

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

Cat. No. B3032206
CAS RN: 1240622-62-1
M. Wt: 295.87
InChI Key: XKQALTZZYLOATN-UHFFFAOYSA-N
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Description

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a chemical compound with the molecular formula C5BrCl2F3N2 . It has a molecular weight of 295.87 . This compound is used in the synthesis of various pyrimidine derivatives .


Synthesis Analysis

The synthesis of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine involves the use of organolithium reagents . The reaction temperature is kept in a range of about 40-100° C . The synthesis of this compound and its derivatives is an important area of research in the agrochemical and pharmaceutical industries .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine consists of a pyrimidine ring substituted with bromine, chlorine, and trifluoromethyl groups . The InChI code for this compound is 1S/C5BrCl2F3N2/c6-1-2 (5 (9,10)11)12-4 (8)13-3 (1)7 .


Chemical Reactions Analysis

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions to form different pyrimidine derivatives . These reactions involve nucleophilic substitution and palladium-catalyzed aryl cross-coupling .


Physical And Chemical Properties Analysis

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine is a white liquid or solid . It has unique physical-chemical properties due to the presence of a fluorine atom and a carbon-containing pyridine .

Scientific Research Applications

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315-H319-H335, indicating it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine and its derivatives has been increasing steadily in the last 30 years . It’s expected that many novel applications of this compound will be discovered in the future .

properties

IUPAC Name

5-bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5BrCl2F3N2/c6-1-2(5(9,10)11)12-4(8)13-3(1)7
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQALTZZYLOATN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)Cl)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5BrCl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858670
Record name 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine

CAS RN

1240622-62-1
Record name 5-Bromo-2,4-dichloro-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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